molecular formula C29H21NOS B2468535 4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline CAS No. 866018-49-7

4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline

Cat. No.: B2468535
CAS No.: 866018-49-7
M. Wt: 431.55
InChI Key: VAUIUPSCHUNFDN-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline is a useful research compound. Its molecular formula is C29H21NOS and its molecular weight is 431.55. The purity is usually 95%.
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Scientific Research Applications

Electrochromic Properties

The compound 4-[(E)-2-(1-naphthyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline has shown potential in electrochromic applications. Specifically, it has been utilized in polymers that exhibit reversible color changes between green and transparent states when doped or dedoped. This characteristic can be beneficial for developing smart windows and displays (Özdemir et al., 2011).

Optical and Electronic Applications

Structural and Optical Properties

The structural and optical properties of related quinoline derivatives have been extensively studied. These compounds, in their thin film form, exhibit promising optical characteristics for applications in photonic devices due to their absorbance, transmittance, and reflectance properties in specific spectral ranges (Zeyada et al., 2016).

Photovoltaic Applications

Quinoline derivatives, including the mentioned compound, have been studied for their photovoltaic properties. They are used in organic–inorganic photodiode fabrication due to their favorable absorption characteristics, energy band diagrams, and photovoltaic properties under illumination, which makes them suitable for light-harvesting applications (Zeyada et al., 2016).

Biomedical Research

Acetylcholinesterase Inhibition

Although it's specified to exclude drug-related information, it's worth noting that related quinoline derivatives have been researched for their potential in inhibiting acetylcholinesterase, which is relevant in the context of diseases like Alzheimer's (Marco & Carreiras, 2003).

Materials Science and Chemistry

Acid-Base Properties

The compound is part of a broader group of bifunctional compounds with both photoacid and photobase properties, showcasing its potential in materials science for applications requiring responsive materials (Gavrishova et al., 2015).

Fluorescence Applications

Related quinoline derivatives exhibit moderate to high fluorescence quantum yields, making them candidates for applications like invisible ink dyes or other areas where fluorescence is utilized (Bogza et al., 2018).

Properties

IUPAC Name

4-[(E)-2-naphthalen-1-ylethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21NOS/c1-2-10-22(11-3-1)31-23-14-16-28-26(19-23)29-25(17-18-32-29)27(30-28)15-13-21-9-6-8-20-7-4-5-12-24(20)21/h1-16,19H,17-18H2/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUIUPSCHUNFDN-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.